molecular formula C20H20N4O B2566462 N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 306759-19-3

N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2566462
CAS No.: 306759-19-3
M. Wt: 332.407
InChI Key: UOXFFQIJXFLZTQ-FYJGNVAPSA-N
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Description

This compound belongs to the class of pyrazole-carbohydrazide derivatives, characterized by a pyrazole core substituted with a methyl group at position 4, a phenyl group at position 3, and a carbohydrazide moiety linked to a 4-ethylphenylmethylidene group. Such derivatives are synthesized via Schiff base formation, typically by condensing hydrazide precursors with substituted aldehydes under reflux conditions .

Pyrazole-carbohydrazides are studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

Properties

IUPAC Name

N-[(E)-(4-ethylphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-3-15-9-11-16(12-10-15)13-21-24-20(25)19-14(2)18(22-23-19)17-7-5-4-6-8-17/h4-13H,3H2,1-2H3,(H,22,23)(H,24,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOXFFQIJXFLZTQ-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N/NC(=O)C2=C(C(=NN2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the reaction between 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide and 4-ethylbenzaldehyde under specific reaction conditions. This condensation reaction is often carried out in the presence of a catalyst, such as acetic acid or a suitable base, to facilitate the formation of the Schiff base.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the synthetic routes used in laboratory settings. Optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes several types of chemical reactions, including:

  • Oxidation: Can be oxidized to form various oxidation products depending on the reagents and conditions used.

  • Reduction: Can be reduced under mild conditions to produce the corresponding amine derivatives.

  • Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyrazole ring and the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

  • Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

  • Catalysts: Such as acids or bases to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. Pyrazole derivatives, in general, have been shown to possess antimicrobial, anti-inflammatory, and anticancer properties. Researchers are investigating the specific biological effects of this compound to identify its potential therapeutic applications.

Medicine

In medicine, the compound is being explored for its potential as a drug candidate. Its unique chemical structure may allow it to interact with specific biological targets, making it a potential candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its versatility in chemical reactions makes it a valuable starting material for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. While the exact pathways are still under investigation, it is believed that the compound can bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized via analogous methods:

Compound Name Substituent Variations vs. Target Compound Melting Point (°C) Key Biological/Physicochemical Findings Reference IDs
N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (Target) Core: Pyrazole; R₁=4-ethylphenyl Not reported Lipophilicity likely enhanced by ethyl group
N′-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide R₁=4-methoxyphenyl (electron-donating group) 185–187 Improved redox-modulating capacity
N′-[(E)-(3-methoxyphenyl)methylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide Core: Pyrazole; R₁=3-methoxyphenyl, additional benzyloxy group 162–164 Enhanced intestinal permeability in vitro
5-Chloro-N’-[(E)-(4-ethylphenyl)methylidene]-3-methylisothiazole-4-carbohydrazide Core: Isothiazole (vs. pyrazole); R₁=4-ethylphenyl 152–154 Moderate antibacterial activity (MIC: 16 µg/mL)
N′-[(E)-(4-(dimethylamino)phenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide R₁=4-(dimethylamino)phenyl (electron-rich) 198–200 Strong π-π stacking in crystal structure
(E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide Core: Pyrazole; R₁=4-methoxyphenyl, R₂=methyl at position 5 210–212 High antimicrobial activity (MIC: 4 µg/mL)

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-donating groups (e.g., methoxy in ) improve redox-modulating capacity, while electron-withdrawing groups (e.g., chloro in ) reduce antibacterial efficacy.
  • The 4-ethylphenyl group in the target compound may balance lipophilicity and steric bulk, though direct activity data are lacking .

Structural Influence on Physicochemical Properties: Pyrazole derivatives generally exhibit higher melting points than isothiazole analogs due to stronger hydrogen bonding and π-π interactions . Substitution at the phenyl ring (e.g., methoxy vs. dimethylamino) significantly alters solubility and crystal packing .

Synthetic Flexibility :

  • Microwave-assisted methods (e.g., ) enable rapid synthesis of pyrazole-carbohydrazides, contrasting with traditional reflux-based approaches requiring longer reaction times .

Research Findings and Limitations

  • Antimicrobial Activity : Compounds like (E)-N’-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide show potent activity (MIC: 4 µg/mL), but the target compound’s efficacy remains untested .
  • Limitations : Data gaps exist for the target compound’s toxicity, solubility, and in vivo performance. Comparative studies with N′-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (STK109323, ) could elucidate halogenation effects.

Biological Activity

N'-[(E)-(4-ethylphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its antitumor, anti-inflammatory, and antimicrobial effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole class, characterized by a five-membered ring containing two nitrogen atoms. The specific structural formula is:

C18H20N4O\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}

This structure contributes to its biological activities, with the hydrazone functionality playing a crucial role in its interaction with biological targets.

1. Antitumor Activity

Several studies have evaluated the antitumor potential of pyrazole derivatives, including this compound.

  • Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., A549, H460) demonstrated that this compound exhibits significant cytotoxicity. For instance, Xia et al. reported an IC50 value of 49.85 µM against A549 cells, indicating potent growth inhibition and induction of apoptosis in cancer cells .
Study ReferenceCell LineIC50 (µM)Mechanism
Xia et al. A54949.85Apoptosis induction
Fan et al. NCI-H460Not specifiedAutophagy without apoptosis

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated, particularly its ability to inhibit pro-inflammatory cytokines.

  • Cytokine Inhibition : Research indicates that derivatives of pyrazole can significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). For example, compounds similar to this compound exhibited up to 85% inhibition of IL-6 at concentrations around 10 µM .
CytokineInhibition (%)Concentration (µM)
TNF-α7610
IL-68510

3. Antimicrobial Activity

The antimicrobial properties of the compound have been assessed against various bacterial strains.

  • In Vitro Testing : Studies demonstrated that derivatives showed promising results against Gram-positive and Gram-negative bacteria. For instance, compounds related to this pyrazole structure were tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition compared to standard antibiotics .
Bacterial StrainInhibition Zone (mm)Standard Drug
E. coli15Ampicillin
S. aureus18Amoxicillin

Case Studies

Case Study 1: Antitumor Efficacy in A549 Cells

Xia et al. conducted a detailed study on the antitumor efficacy of this compound. The study utilized various concentrations to assess cell viability and apoptosis induction through flow cytometry, confirming the compound's potential as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanism Exploration

Another study explored the anti-inflammatory mechanisms of pyrazole derivatives through in vivo models of carrageenan-induced paw edema in rats. The results showed that these compounds significantly reduced inflammation markers compared to controls, supporting their use in inflammatory conditions .

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